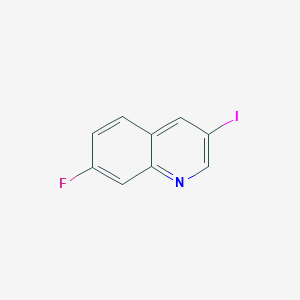

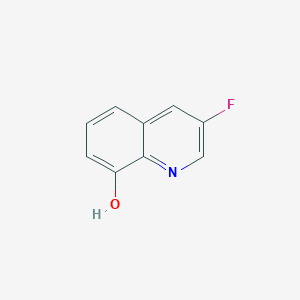

7-Fluoro-3-iodoquinoline

Overview

Description

7-Fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H5FIN . It has a molecular weight of 273.05 g/mol .

Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods . For instance, Ramprasad et al. synthesized target quinoline-triazole hybrids and found that the hybrids with fluoro on position 3 of the triazole were reported to be the most promising leads .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The storage temperature is 2-8°C .Scientific Research Applications

Interaction with Lysozyme

A study explored the interaction of a compound similar to 7-fluoro-3-iodoquinoline, namely 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. The interaction was confirmed by various spectrophotometric studies, circular dichroism, and NMR study. The importance of the fluorine atom was emphasized, along with in silico predictions of pKa values and potential metabolic pathways. The cytotoxicity of the compound was also tested on HeLa cancer cells (Hemalatha et al., 2016).

Fluorescent Probes

7-Fluoro-1-methylquinolinium iodide, a derivative, was found to be highly reactive towards nitrogen and sulfur nucleophiles. This compound was used to synthesize various compounds with high fluorescence quantum yields, attributed to rigid molecular architecture. These compounds, including derivatives of this compound, showed potential as fluorescent probes for polymer characterization and other demanding applications due to their high thermal and photochemical stability (van den Berg et al., 2006).

Antimycobacterial Activities

This compound and related compounds were synthesized and evaluated for antimycobacterial activities. One particular derivative demonstrated significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential of this compound derivatives in treating tuberculosis (Senthilkumar et al., 2009).

Antibacterial and Anticancer Potential

Various studies have shown that derivatives of this compound exhibit potent antibacterial and anticancer activities. These include synthesis and evaluation of new fluoroquinolones with different substituents, which demonstrated significant activity against both bacteria and cancer cell lines (Al-Trawneh et al., 2010), and the development of 7-fluoro-1,3-diphenylisoquinoline-1-amine as a promising antidepressant-like agent in rodents (Pesarico et al., 2017).

pH Sensors and Photophysics

Compounds based on 7-amino-1-methylquinolinium, a close relative of this compound, were synthesized as highly sensitive water-soluble fluorescent pH sensors. These compounds showed significant fluorescence enhancements and high sensitivity, indicating their potential in pH measurement applications (Jager et al., 2010).

Safety and Hazards

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-3-iodoquinoline are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial activity .

Mode of Action

this compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks bacterial DNA supercoiling, leading to cell death .

Biochemical Pathways

It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal function of these enzymes, leading to inhibition of bacterial dna replication .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 27305 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication. By stabilizing the covalent enzyme-DNA complex and preventing DNA supercoiling, the compound effectively inhibits bacterial growth and leads to cell death .

Action Environment

It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .

Biochemical Analysis

Biochemical Properties

7-Fluoro-3-iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By affecting these pathways, this compound can alter cell function and behavior, potentially leading to therapeutic effects in certain diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that this compound can have a threshold effect, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and alterations in blood chemistry. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This metabolism can affect the compound’s bioavailability and duration of action. Additionally, this compound can influence metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect cellular respiration and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and DNA repair processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

7-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMGYDTAFDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B1445607.png)

![6,7-Dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one hydrochloride](/img/structure/B1445609.png)

![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1445610.png)

![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)